Epsilon NAD

Vue d'ensemble

Description

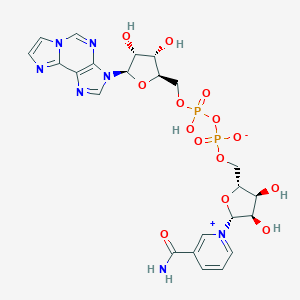

Epsilon NAD, also known as this compound, is a useful research compound. Its molecular formula is C23H27N7O14P2 and its molecular weight is 687.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Epsilon NAD primarily targets ADP-ribosylation reactions and the structure/kinetics of NAD+ binding enzymes . It serves as a substrate for bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins .

Mode of Action

This compound interacts with its targets by serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins . This interaction results in changes at the molecular level, affecting the function of these G-proteins.

Biochemical Pathways

This compound is involved in the ADP-ribosylation reactions and affects the structure and kinetics of NAD+ binding enzymes . These enzymes play a crucial role in various biochemical pathways, including energy metabolism and cell signaling .

Result of Action

The result of this compound’s action is the modulation of the activity of signal-transducing G-proteins . By serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of these proteins, this compound can influence their function and, consequently, the cellular processes they regulate.

Analyse Biochimique

Biochemical Properties

1,N6-Ethenonicotinamide adenine dinucleotide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the active site of glutamate dehydrogenase (GDH), preventing GDH from catalyzing the oxidation of NADH to NAD+, which is necessary for GDH activity .

Molecular Mechanism

At the molecular level, 1,N6-Ethenonicotinamide adenine dinucleotide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its binding to the active site of GDH is a prime example of its molecular mechanism .

Activité Biologique

Epsilon NAD (Nicotinamide Adenine Dinucleotide) is a crucial coenzyme involved in various biological processes, including metabolism, energy production, and cellular signaling. This article explores the biological activity of this compound, highlighting its roles in cellular functions, neuroprotection, and implications in neurodegenerative diseases.

Overview of this compound

This compound is a form of NAD that plays a pivotal role in redox reactions within cells. It exists in two forms: oxidized (NAD) and reduced (NADH). The balance between these two forms is essential for maintaining cellular homeostasis and energy metabolism.

Key Biological Functions

- Energy Metabolism : this compound is integral to glycolysis, the Krebs cycle, and oxidative phosphorylation. It facilitates the transfer of electrons in metabolic pathways, contributing to ATP production.

- DNA Repair : NAD is a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. This function is critical for maintaining genomic stability.

- Cell Signaling : this compound acts as a signaling molecule, influencing various cellular processes such as apoptosis, inflammation, and stress responses.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to support neuronal survival under stress conditions, such as ischemia:

- Mechanism of Action : Protein kinase C epsilon (PKCɛ) has been identified as a key regulator of mitochondrial this compound levels. Activation of PKCɛ enhances mitochondrial Nampt (NAD biosynthetic enzyme) levels and maintains the mitochondrial NAD/NADH ratio during ischemic conditions .

- Case Study : Research demonstrated that enhancing this compound levels through dietary supplementation or pharmacological agents could mitigate neuronal damage in models of stroke and neurodegenerative diseases like Alzheimer's and Parkinson's .

Implications in Neurodegenerative Diseases

This compound's role extends to neurodegenerative diseases:

- Alzheimer's Disease : Studies indicate that reduced levels of this compound correlate with cognitive decline. Enhancing its levels may improve synaptic plasticity and cognitive function .

- Parkinson’s Disease : this compound has been linked to mitochondrial dysfunction in Parkinson's pathology. Therapeutic strategies aiming to boost this compound levels are being explored as potential interventions .

Table 1: Summary of Biological Activities of this compound

Analyse Des Réactions Chimiques

Consumption Pathways

NAD is consumed by enzymes involved in signaling and metabolism:

-

PARPs (Poly-ADP-ribose-polymerases) : DNA repair enzymes consuming ~33% of NAD in basal conditions .

-

Sirtuins (SIRTs) : Deacetylases using ~32% of NAD for epigenetic regulation .

-

NAD kinase : Converts NAD to NADP, accounting for ~10% of total consumption .

Pharmacological Inhibition Effects:

| Inhibitor | Target | NAD Consumption Reduction (%) |

|---|---|---|

| Olaparib (PARP inhibitor) | PARP1/2 | 33% |

| Sirtinol | SIRT1/2 | 32% |

Tissue-Specific Flux Variations

NAD turnover rates vary significantly across tissues (in vivo mouse studies) :

| Tissue | NAD Turnover Half-Time (h) | De Novo Synthesis Contribution (%) |

|---|---|---|

| Liver | 2.1 | 85% (from tryptophan) |

| Kidney | 4.5 | 15% (from NA) |

| Small Intestine | 1.8 | <5% |

| Skeletal Muscle | 48.7 | <1% |

Key Findings:

-

Liver produces 95% of circulating NAM via tryptophan catabolism.

-

Muscle exhibits the slowest NAD turnover, relying entirely on circulating NAM .

Impact of Pharmacological Modulators

-

FK866 (NAMPT inhibitor) : Reduces NAD synthesis by >90%, causing exponential NAD depletion (t<sub>1/2</sub> = 9 h in T47D cells) .

-

NR/NMN Administration :

Tracer Studies

Isotopic labeling ([<sup>2</sup>H]NAM, [<sup>13</sup>C]Tryptophan) revealed:

-

NAM Recycling : ~50% of tissue NAM is recycled into NAD in the liver and kidney .

-

NAD Labeling Dynamics :

Bioavailability of NAD Precursors

| Precursor | Administration Route | Tissue-Specific Utilization |

|---|---|---|

| NR | Intravenous (IV) | Muscle, liver, kidney |

| NMN | IV | Liver only |

| NR/NMN | Oral | Converted to NAM in liver |

Critical Insight : Oral NR/NMN fails to bypass hepatic first-pass metabolism, limiting systemic NAD boosting .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDBQDNBEQHDHK-BSLNIGMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38806-38-1 | |

| Record name | Nicotinamide 1,N(6)-ethenoadenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038806381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide 1,N6-ethenoadeninedinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.